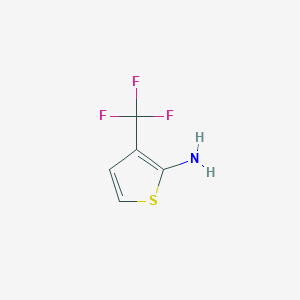

3-(Trifluoromethyl)thiophen-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4F3NS |

|---|---|

Molecular Weight |

167.15 g/mol |

IUPAC Name |

3-(trifluoromethyl)thiophen-2-amine |

InChI |

InChI=1S/C5H4F3NS/c6-5(7,8)3-1-2-10-4(3)9/h1-2H,9H2 |

InChI Key |

VAACFQSCFCEZTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(F)(F)F)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Trifluoromethyl Thiophen 2 Amine

Reactions at the Amine Moiety

The primary amine group in 3-(Trifluoromethyl)thiophen-2-amine is a key site for various chemical transformations, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures.

N-Alkylation and Acylation Reactions

The nitrogen atom of the amine group can readily participate in nucleophilic substitution reactions, leading to the formation of N-alkylated and N-acylated derivatives.

N-Alkylation: This process involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

N-Acylation: Acylation of the amine group is achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride. nih.gov This reaction is a facile process that leads to the formation of a stable amide linkage. nih.gov For instance, the reaction of an aminothiophene with an activated carboxylic acid, like 2-(thiophen-2-yl)acetic acid, results in the corresponding N-acylated product. nih.gov These reactions are often carried out in the presence of a base to neutralize the acidic byproduct.

A variety of N-acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-ones have been synthesized from 3-hydroxybenzo[b]thiophene-2-carbaldehyde. beilstein-archives.org These compounds can exist in either the N-acylated keto form or the O-acylated enolimine form. beilstein-archives.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-(Trifluoromethyl)thiophen-2-amine | Alkyl Halide | N-Alkyl-3-(trifluoromethyl)thiophen-2-amine | |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | nih.gov |

| 3-Hydroxybenzo[b]thiophene-2-carbaldehyde | Acetic Anhydride | N-Acylated 2-aminomethylenebenzo[b]thiophene-3(2Н)-one | beilstein-archives.org |

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine functionality of 3-(Trifluoromethyl)thiophen-2-amine allows it to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govbepls.com This reaction is typically catalyzed by an acid or a base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. eijppr.com

The formation of Schiff bases is a reversible process and is often driven to completion by the removal of water. nih.goveijppr.com These imine derivatives are valuable intermediates in organic synthesis and have been utilized in the preparation of various heterocyclic compounds and other complex molecules. nih.gov For example, Schiff bases derived from aminophenols and trimethinium salts have been synthesized and used to form metal complexes. nih.gov

Table 2: Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-(Trifluoromethyl)thiophen-2-amine | Aldehyde/Ketone | Schiff Base (Imine) | nih.govbepls.com |

| Aminophenol | Trimethinium Salt | Schiff Base | nih.gov |

| p-Substituted Aniline | Thiophene-2-carbaldehyde | Schiff Base | eijppr.com |

Derivatization for Analytical and Synthetic Applications

The reactivity of the amine group is exploited for various derivatization strategies aimed at both analytical detection and the synthesis of new functional molecules.

Analytical Derivatization: Derivatization is a common technique in analytical chemistry to enhance the detectability of analytes. mdpi-res.com For amines that lack a chromophore, derivatization with a suitable reagent can introduce a UV-absorbing or fluorescent tag, facilitating their analysis by methods like HPLC. mdpi.com Reagents such as 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene have been used for the derivatization of polyamines for chromatographic analysis. mdpi.com

Synthetic Derivatization: The amine group serves as a handle for introducing a wide range of functional groups, leading to derivatives with diverse properties and potential applications. For example, the synthesis of thiol derivatives of biologically active compounds can be achieved by reacting an amine with trityl-protected 2-thioacetic acid, followed by deprotection. nih.gov Furthermore, N-trifluoromethyl amides can be synthesized from isothiocyanates using bromine trifluoride. researchgate.net The trifluoromethylthiolation of amines using trifluoromethanesulfenamide is another important derivatization reaction. beilstein-journals.orgresearchgate.net

These derivatization reactions are crucial for creating libraries of compounds for screening in drug discovery and materials science. nih.govsciforum.net

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 3-(Trifluoromethyl)thiophen-2-amine is an aromatic system that can undergo various reactions, with its reactivity being significantly influenced by the substituents present.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. youtube.comnih.gov The substitution typically occurs at the C2 (α) position, as the intermediate carbocation is more stabilized by resonance. youtube.compearson.comresearchgate.net

The regioselectivity of electrophilic substitution on substituted thiophenes can be complex and is influenced by the nature of the electrophile and the reaction conditions. researchgate.net

Oxidation Reactions (e.g., Formation of Sulfoxides and Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.govorganic-chemistry.org This transformation typically requires the use of oxidizing agents such as hydrogen peroxide or peroxy acids. nih.govorganic-chemistry.orgrsc.org The oxidation of sulfides to sulfoxides and sulfones is a common reaction in organic synthesis. organic-chemistry.org

The oxidation of aryl trifluoromethyl sulfides to their corresponding sulfoxides can be achieved with high selectivity using hydrogen peroxide in the presence of trifluoroacetic acid, which acts as an activator. nih.govrsc.org Further oxidation to the sulfone can be achieved under stronger oxidizing conditions. nih.gov The electron-withdrawing trifluoromethyl group can make the sulfur atom less susceptible to oxidation. tue.nl The synthesis of sulfones can also be achieved by the oxidation of sulfides catalyzed by molybdenum or ruthenium salts. cas.cn

Table 3: Oxidation of Thiophene Ring

| Starting Material | Oxidizing Agent | Product | Reference |

| Aryl Trifluoromethyl Sulfide (B99878) | Hydrogen Peroxide / Trifluoroacetic Acid | Aryl Trifluoromethyl Sulfoxide | nih.govrsc.org |

| Sulfide | Hydrogen Peroxide / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| Sulfide | Hydrogen Peroxide / Niobium Carbide | Sulfone | organic-chemistry.org |

| Alkyl Sulfide | Hydrogen Peroxide / Ammonium Heptamolybdate | Sulfone | cas.cn |

Nucleophilic Aromatic Substitution on Activated Thiophenes

The presence of the electron-withdrawing trifluoromethyl group, along with the nitro group in some derivatives, significantly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This type of reaction is a cornerstone for modifying thiophene-based structures. nih.govnih.gov

Computational studies on related 2-methoxy-3-X-5-nitrothiophenes (where X can be various electron-withdrawing groups) have elucidated the mechanism of SNAr reactions with nucleophiles like pyrrolidine. nih.govnih.gov The reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile to the C2 position of the thiophene ring, forming a zwitterionic intermediate. nih.gov This is followed by the elimination of the leaving group, often facilitated by a proton transfer. nih.govnih.gov The rate and feasibility of these substitutions are highly dependent on the nature and position of the activating groups on the thiophene ring. nih.gov For instance, the presence of a nitro group is particularly effective in stabilizing the negative charge developed in the intermediate Meisenheimer complex, thereby facilitating the substitution. nih.gov

In the context of 3-(trifluoromethyl)thiophen-2-amine, while the amino group is not a typical leaving group, its electronic influence, combined with the potent trifluoromethyl group, modulates the reactivity of other positions on the thiophene ring, making them susceptible to nucleophilic attack if a suitable leaving group is present at those positions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and unreactive. However, under specific conditions, it can participate in chemical transformations, offering pathways to novel fluorinated compounds.

Direct nucleophilic substitution of a fluorine atom from a trifluoromethyl group on an aromatic ring is a challenging transformation due to the strong carbon-fluorine bond. Traditional methods for introducing a CF3 group often involve nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). nih.govnih.gov These reactions typically involve a nucleophilic CF3 anion or its equivalent reacting with an electrophilic substrate. nih.gov The reverse, a nucleophilic attack on the CF3 group, is less common but not impossible, particularly if the aromatic system can stabilize the resulting intermediate.

The development of new trifluoromethylating reagents, such as trifluoromethyl thianthrenium triflate, has expanded the repertoire of reactions involving the CF3 group, including formal nucleophilic, electrophilic, and radical trifluoromethylations. acs.org While direct substitution on the CF3 group of 3-(trifluoromethyl)thiophen-2-amine is not extensively documented, the principles of reactivity suggest that highly reactive nucleophiles under forcing conditions might lead to displacement or transformation of the CF3 group, although this remains a synthetically challenging endeavor.

The generation of carbocations adjacent to a trifluoromethyl group has been a subject of significant investigation. beilstein-journals.org These α-(trifluoromethyl) carbocations are highly destabilized by the potent electron-withdrawing nature of the CF3 group, making them transient and highly reactive species. beilstein-journals.org Their formation is often proposed as a key step in various synthetic transformations. beilstein-journals.org

For instance, the activation of α-(trifluoromethyl) silyl (B83357) ethers with a thiophene core in superacidic media has been studied, suggesting the transient formation of trifluoromethyl-substituted carbocations. beilstein-journals.org These reactive intermediates can then undergo further reactions, such as Friedel-Crafts-type alkylations. While direct evidence for the formation of a carbocation from the trifluoromethyl group of 3-(trifluoromethyl)thiophen-2-amine itself is scarce, the principles established from related systems suggest that under strongly acidic or electrophilic conditions, intermediates involving a carbocationic center influenced by the CF3 group could play a role in its reactivity.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of 3-(trifluoromethyl)thiophen-2-amine, possessing both a nucleophilic amino group and an activated thiophene ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of complex molecular architectures with potential applications in medicinal chemistry and materials science. semanticscholar.orgekb.eg

Thienopyridines are a class of fused heterocycles that exhibit a wide range of biological activities. The synthesis of thienopyridines from aminothiophene precursors is a well-established strategy. While specific examples starting directly from 3-(trifluoromethyl)thiophen-2-amine are not extensively detailed in the provided context, the general reactivity patterns of aminothiophenes can be extrapolated.

Typically, the amino group of the thiophene can react with a variety of 1,3-dielectrophiles or their synthetic equivalents to construct the pyridine (B92270) ring. For example, condensation reactions with β-ketoesters, malonic acid derivatives, or α,β-unsaturated carbonyl compounds, often under acidic or basic catalysis, can lead to the formation of the fused pyridine ring. The presence of the trifluoromethyl group would be expected to influence the reactivity of the starting material and the properties of the resulting thienopyridine product.

The synthesis of thienopyrimidines from aminothiophenes is a particularly fruitful area of research, driven by the diverse pharmacological properties of these fused systems. semanticscholar.orgekb.egresearchgate.net Thienopyrimidines are considered bioisosteres of purines and have been investigated as kinase inhibitors and anticancer agents. semanticscholar.org

The general approach involves the reaction of a 2-aminothiophene derivative with a one-carbon or three-carbon synthon to build the pyrimidine (B1678525) ring. ekb.eg For instance, reaction with formamide, formic acid, or their equivalents can lead to the formation of a 4-oxo-thieno[2,3-d]pyrimidine core. nih.govnih.gov Alternatively, reaction with isothiocyanates or isocyanates provides thiourea (B124793) or urea (B33335) derivatives, which can then be cyclized under basic conditions to yield thieno[2,3-d]pyrimidinones. ekb.egnih.gov

Starting with 3-(trifluoromethyl)thiophen-2-amine, these cyclization strategies would lead to the corresponding trifluoromethyl-substituted thienopyrimidines. The electron-withdrawing CF3 group would likely impact the reaction conditions required for cyclization and would certainly modulate the biological activity of the final products. The synthesis of various substituted thienopyrimidines has been extensively reported, highlighting the versatility of this synthetic approach. semanticscholar.orgekb.egresearchgate.netnih.gov

Interactive Data Tables

Table 1: Reactivity of 3-(Trifluoromethyl)thiophen-2-amine Derivatives

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference(s) |

| Nucleophilic Aromatic Substitution | 2-methoxy-3-X-5-nitrothiophenes | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophenes | nih.gov, nih.gov |

| Nucleophilic Trifluoromethylation | Nitrones | (Trifluoromethyl)trimethylsilane (TMSCF3), KOtBu | α-(Trifluoromethyl)hydroxylamines | nih.gov |

| Cyclization | 2-Aminothiophene-3-carboxylates | Isocyanates/Isothiocyanates, Base | Thieno[2,3-d]pyrimidinones | nih.gov, ekb.eg |

| Cyclization | 2-Aminothiophene-3-carbonitriles | Formamide/Formic Acid | Thieno[2,3-d]pyrimidines | nih.gov |

Spectroscopic Data for 3-(Trifluoromethyl)thiophen-2-amine Not Available in Publicly Accessible Literature

A comprehensive search of scientific databases and chemical literature for advanced spectroscopic data on the compound 3-(Trifluoromethyl)thiophen-2-amine (CAS No. 939401-27-3) did not yield specific experimental results for its detailed characterization. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, no published papers or database entries containing this information could be located.

The requested analysis, which includes detailed findings on ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS), cannot be completed at this time due to the absence of the necessary primary data in the public domain.

While general synthetic methods for related aminothiophenes and spectroscopic principles are well-documented, applying these to generate a scientifically accurate and authoritative article on 3-(Trifluoromethyl)thiophen-2-amine without direct experimental evidence would be speculative and violate the principles of scientific accuracy. Further experimental research and publication are required to elucidate the specific spectroscopic properties of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 3-(Trifluoromethyl)thiophen-2-amine by probing the vibrational modes of its constituent chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 3-(Trifluoromethyl)thiophen-2-amine is characterized by a series of absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), the trifluoromethyl (-CF₃) group, and the thiophene (B33073) ring.

The amine group gives rise to distinct stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending vibration, or scissoring mode, is expected to appear in the range of 1590-1650 cm⁻¹.

The trifluoromethyl group is identified by its strong C-F stretching vibrations. Due to the three fluorine atoms attached to a single carbon, these vibrations result in intense and characteristic absorption bands, typically found in the 1100-1400 cm⁻¹ region.

The thiophene ring contributes several characteristic bands. The aromatic C-H stretching vibration is anticipated just above 3000 cm⁻¹, typically around 3100-3080 cm⁻¹. orgchemboulder.comlibretexts.org The C=C double bond stretching vibrations within the aromatic ring usually produce a set of peaks in the 1400-1600 cm⁻¹ region. libretexts.orgiosrjournals.org The C-S stretching vibration of the thiophene ring is often observed at lower wavenumbers, generally in the 850-600 cm⁻¹ range. nih.govresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for 3-(Trifluoromethyl)thiophen-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1400 (strong, multiple bands) |

| Thiophene Ring | Aromatic C-H Stretch | 3100 - 3080 |

| C=C Ring Stretch | 1400 - 1600 |

Raman Spectroscopy for Structural Conformation and Surface Analysis

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing symmetric, non-polar bonds, making it highly useful for characterizing the thiophene ring's carbon backbone and C-S bond. mdpi.com

The symmetric C=C stretching vibrations of the thiophene ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, typically in the 1450-1550 cm⁻¹ range. mdpi.comsci-hub.box The C-S stretching mode also gives a distinct Raman signal. These spectral markers are sensitive to the molecule's conformation and the electronic effects of the substituents. sci-hub.box

The substitution pattern on the thiophene ring influences the position and intensity of Raman bands, allowing for detailed structural conformation analysis. mdpi.comsci-hub.box Furthermore, Raman spectroscopy is a surface-sensitive technique, making it suitable for analyzing the compound in thin films or on substrates without requiring extensive sample preparation. This capability is valuable for studying the material's properties in contexts relevant to electronic or materials science applications. sci-hub.box

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive proof of the molecular structure of 3-(Trifluoromethyl)thiophen-2-amine in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is indispensable for confirming the compound's connectivity and understanding its three-dimensional arrangement and packing in a crystal lattice. While the specific crystal structure for 3-(Trifluoromethyl)thiophen-2-amine is not publicly available, analysis of closely related 2-aminothiophene derivatives provides a robust model for its expected structural features. mdpi.comresearchgate.net

Confirmation of Regiochemistry and Stereochemical Features

X-ray diffraction analysis would unambiguously confirm the substitution pattern, showing the amine group at the C2 position and the trifluoromethyl group at the C3 position of the thiophene ring. The analysis of bond lengths within the thiophene ring (C-S, C=C, C-C) and the bonds to the substituents (C-N, C-C(F₃)) would align with values established for similar heterocyclic structures. mdpi.comresearchgate.netfigshare.com

The planarity of the thiophene ring and the orientation of the substituent groups are key stereochemical features. The amine group is expected to be nearly coplanar with the thiophene ring. The trifluoromethyl group, due to its free rotation around the C-C bond, may adopt a staggered conformation relative to the thiophene ring to minimize steric hindrance.

Table 2: Expected Crystallographic Parameters for 3-(Trifluoromethyl)thiophen-2-amine (based on related structures)

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| S1-C2 | Thiophene Ring | ~1.73 Å |

| C2-C3 | Thiophene Ring | ~1.41 Å |

| C3-C4 | Thiophene Ring | ~1.44 Å |

| C4-C5 | Thiophene Ring | ~1.37 Å |

| C5-S1 | Thiophene Ring | ~1.72 Å |

| C2-N | Amine Substituent | ~1.36 Å |

| C3-C(F₃) | Trifluoromethyl Substituent | ~1.50 Å |

| **Bond Angles (°) ** | ||

| C5-S1-C2 | Thiophene Ring | ~92° |

| S1-C2-C3 | Thiophene Ring | ~111° |

| C2-C3-C4 | Thiophene Ring | ~113° |

| N-C2-S1 | ~124° |

Intermolecular Interactions and Supramolecular Assembly Analysis

The crystal packing of 3-(Trifluoromethyl)thiophen-2-amine is dictated by a combination of hydrogen bonds and weaker intermolecular interactions, leading to a specific supramolecular assembly. uh.edunih.gov The primary amine group is a potent hydrogen bond donor, while the sulfur atom of the thiophene ring and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

A highly probable interaction is the formation of N-H···S or N-H···N hydrogen bonds, which are commonly observed in the crystal structures of 2-aminothiophenes and can link molecules into chains or dimers. researchgate.net

C-H···F hydrogen bonds: Interactions between the C-H bonds of the thiophene ring and the fluorine atoms of a neighboring molecule. nih.gov

F···F contacts: Close contacts between fluorine atoms of adjacent trifluoromethyl groups. researchgate.net

F···π interactions: Interactions between a fluorine atom and the electron-rich π-system of a nearby thiophene ring. researchgate.net

These interactions collectively guide the self-assembly of the molecules into a stable, three-dimensional supramolecular structure. uh.edunih.govresearchgate.net The interplay between the stronger hydrogen bonds from the amine group and the weaker, but numerous, interactions involving the trifluoromethyl group defines the final crystal packing motif. researchgate.netresearchgate.net

Table 3: Potential Intermolecular Interactions in the Crystal Structure of 3-(Trifluoromethyl)thiophen-2-amine

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N | ~2.9 - 3.2 |

| Hydrogen Bond | N-H | S (Thiophene) | ~3.3 - 3.6 |

| Weak Hydrogen Bond | N-H / C-H | F (CF₃) | ~2.9 - 3.4 (H···F ~2.2-2.6) |

| Halogen Contact | C-F | F-C | ~2.7 - 3.0 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research for providing accurate descriptions of molecular systems.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the ground-state electronic structure and the optimized geometry of molecules. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or larger, are commonly employed to find the lowest energy conformation of a molecule. researchgate.netnih.gove3s-conferences.org The process involves iteratively solving the Kohn-Sham equations until the forces on the atoms are minimized, resulting in a stable 3D structure. nih.gov This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For 3-(Trifluoromethyl)thiophen-2-amine, key parameters include the C-S, C-N, C-C, and C-CF3 bond lengths and the angles defining the planarity and orientation of the substituents on the thiophene (B33073) ring. researchgate.net The electronic structure analysis reveals the distribution of electron density, which is heavily influenced by the electronegative trifluoromethyl group and the electron-donating amine group.

The following table presents hypothetical, yet plausible, optimized geometric parameters for 3-(Trifluoromethyl)thiophen-2-amine, derived from principles of DFT calculations on similar heterocyclic and fluorinated compounds. researchgate.netnih.govnih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-N | 1.375 |

| C3-C(F3) | 1.510 | |

| C-F (average) | 1.345 | |

| C2-S | 1.730 | |

| C5-S | 1.715 | |

| Bond Angle (°) | S-C2-C3 | 111.5 |

| C2-C3-C4 | 112.0 | |

| N-C2-C3 | 128.0 | |

| C2-C3-C(F3) | 125.5 |

DFT calculations are also highly effective in predicting spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) are used to calculate the isotropic shielding constants, which are then converted into chemical shifts (δ). nih.gov For 3-(Trifluoromethyl)thiophen-2-amine, predicting 1H, 13C, and especially 19F NMR spectra is crucial for its characterization. nih.govresearchgate.net The chemical shift of the 19F nucleus is particularly sensitive to the electronic environment, making it a valuable probe. nih.govrsc.org

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies and their corresponding intensities based on the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations help in assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule, such as N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various vibrations of the thiophene ring. nih.goviosrjournals.orgresearchgate.net

Below are tables with illustrative predicted spectroscopic data.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | H4 | 6.85 |

| 1H | H5 | 7.20 |

| 1H | -NH2 | 5.50 |

| 13C | C2 | 145.0 |

| 13C | C3 | 115.8 |

| 19F | -CF3 | -58.2 |

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| ν(N-H) | 3450, 3350 | Asymmetric & Symmetric Amine Stretch |

| ν(C-H) | 3100 | Aromatic C-H Stretch |

| δ(N-H) | 1620 | Amine Scissoring |

| ν(C=C) | 1540, 1450 | Thiophene Ring Stretch |

| ν(C-F) | 1150-1250 | Trifluoromethyl Stretch |

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations explore the molecule's behavior over time and its conformational flexibility.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For 3-(Trifluoromethyl)thiophen-2-amine, key rotations include the C2-NH2 and C3-CF3 bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed. nih.gov This map reveals the lowest-energy (most stable) conformers and the energy barriers for interconversion between them. nih.govwhiterose.ac.uk Such studies are vital for understanding which shapes the molecule is likely to adopt and how flexible it is.

The amine group (-NH2) in 3-(Trifluoromethyl)thiophen-2-amine can act as a hydrogen bond donor, while the nitrogen atom, the sulfur atom of the thiophene ring, and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. researchgate.netnih.gov Computational methods can model these interactions between two or more molecules to determine their strength and geometric preferences. Understanding these non-covalent interactions is critical as they govern the molecule's properties in the solid state and in solution. nih.govnih.gov Charge-transfer interactions, where electron density is transferred from an electron-rich region of one molecule to an electron-poor region of another, can also be investigated and quantified through computational models.

Electronic Structure and Reactivity Descriptors Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity of the molecule. Key to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

A hypothetical table of reactivity descriptors is presented below.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential (I) ≈ -EHOMO | 5.85 |

| Electron Affinity (A) ≈ -ELUMO | 1.20 |

| Hardness (η) = (I-A)/2 | 2.325 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are crucial parameters that govern the electronic properties and reactivity of a compound. youtube.com The HOMO energy is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). sapub.org

For numerous thiophene derivatives, FMO analysis has been used to understand their electronic behavior and potential for applications in materials science, such as in organic semiconductors. researchgate.netusm.myresearchgate.net These studies typically involve calculating the HOMO-LUMO energy gap to assess the molecule's stability and electronic excitation properties. semanticscholar.org Unfortunately, no specific studies detailing the FMO analysis, including the HOMO-LUMO energies and their distribution for 3-(Trifluoromethyl)thiophen-2-amine, were found.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue represents electron-poor regions (positive potential), susceptible to nucleophilic attack.

While EPS maps have been generated for various thiophene compounds to understand their intermolecular interactions and reactivity, no such map for 3-(Trifluoromethyl)thiophen-2-amine has been published in the available literature.

Nonlinear Optical (NLO) Property Predictions and Theoretical Studies

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational methods are frequently used to predict the NLO properties of new molecules, often by calculating the first hyperpolarizability (β). semanticscholar.org The design of NLO materials often focuses on creating molecules with a significant charge transfer, typically in donor-π-acceptor (D-π-A) systems.

Theoretical studies on the NLO properties of various thiophene-based compounds have been conducted, exploring how different substituents affect their hyperpolarizability. mdpi.comsemanticscholar.org However, there are no available theoretical predictions or experimental studies on the NLO properties of 3-(Trifluoromethyl)thiophen-2-amine in the reviewed scientific literature.

Advanced Synthetic Intermediates and Functional Materials Development

Role as a Building Block in Complex Organic Synthesis

The strategic placement of functional groups on the 3-(Trifluoromethyl)thiophen-2-amine scaffold allows it to be a foundational element for constructing more elaborate molecules, including poly-aryl substituted thiophenes and various heterocyclic systems.

Synthesis of Poly-aryl Substituted Thiophenes

While direct synthesis of poly-aryl substituted thiophenes using 3-(Trifluoromethyl)thiophen-2-amine as the starting material is not extensively documented, the chemical nature of 2-aminothiophenes lends itself to such transformations through established catalytic methods. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are standard procedures for forming carbon-carbon bonds between aromatic rings. mdpi.comnih.gov In a typical Suzuki reaction, an aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst. mdpi.comnih.gov

Theoretically, 3-(Trifluoromethyl)thiophen-2-amine could be modified for this purpose. For instance, the amine group could be converted into a halide through a Sandmeyer-type reaction, creating a suitable electrophilic partner for coupling with various arylboronic acids. nih.gov Alternatively, palladium-catalyzed N-arylation methods, which directly couple amines with aryl halides, could be employed to attach an aryl group to the nitrogen atom, a common strategy for synthesizing complex amine derivatives. nih.govnih.gov Thiophene-substituted anilines are recognized as important precursors for creating intricate heterocyclic systems and conductive polymers. unimib.it

Precursor for Trifluoromethyl-Containing Pyrazole (B372694) Derivatives and Analogs

The 2-aminothiophene structure is a well-established precursor for synthesizing fused heterocyclic compounds, including pyrazole derivatives. The amine group provides a reactive site for condensation and cyclization reactions. For example, 2-aminothiophene-3-carbonitriles are known to react with hydrazines to form pyrazolo[3,4-b]thiophene cores.

A key strategy involves creating an amide bond between the thiophene (B33073) and a pyrazole moiety. Research has shown that thiophene carboxylic acids can be coupled with pyrazole amines to form pyrazole-thiophene amides. These resulting amides can then undergo further functionalization, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, to introduce additional aryl groups, yielding complex, multi-ring structures with potential applications in materials science.

Application in Conductive Polymers

The electronic properties of 3-(Trifluoromethyl)thiophen-2-amine make it an intriguing candidate for the development of functional polymers, particularly those that can conduct electricity.

Monomer for Electrochemical Polymerization and Modified Electrodes

Thiophene and its derivatives are cornerstone monomers for producing conductive polymers via electrochemical polymerization. In this process, an electrical potential is applied to a solution containing the monomer, causing the molecules to link together and deposit as a thin polymer film on an electrode surface.

While the direct electropolymerization of 3-(Trifluoromethyl)thiophen-2-amine is not specifically detailed, studies on closely related analogs provide significant insight. For instance, 3-(4-trifluoromethyl)-phenyl)-thiophene has been successfully used as a monomer to modify graphite (B72142) electrodes. nih.gov The polymerization is achieved through cyclic voltammetry, where repeated scanning of the electrical potential initiates the formation of the polymer film. nih.gov The resulting modified electrode can then be used in electrochemical sensing applications. nih.gov The mechanism for such polymerizations often involves the oxidation of the thiophene ring to create radical cations, which then couple to form the polymer backbone. The presence of an amine or amino-like group can influence this mechanism. nih.gov

Investigation of Electronic Properties in Conductive Materials

The electronic properties of polythiophenes can be finely tuned by altering the substituent groups on the thiophene ring. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, and its presence on the polymer backbone has a profound impact. It tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification of the electronic structure affects the polymer's band gap, which in turn influences its color, conductivity, and interaction with other molecules.

Polymers derived from thiophenes bearing a trifluoromethyl group have been investigated for their ability to amplify electrochemical signals. nih.gov For example, a polymer film of poly(3-(4-trifluoromethyl)-phenyl)-thiophene) on a graphite electrode was shown to enhance the detection of certain synthetic stimulants. nih.gov This suggests that the electronic properties conferred by the -CF3 group are beneficial for creating sensitive electrochemical devices. The investigation of such materials often involves techniques like cyclic voltammetry and electrochemical impedance spectroscopy to characterize their performance. nih.gov

Catalysis and Sensor Development

The unique chemical structure of 3-(Trifluoromethyl)thiophen-2-amine and its derivatives makes them suitable for applications in both catalysis and the fabrication of chemical sensors.

In catalysis, thiophene derivatives are often used as substrates in palladium-catalyzed cross-coupling reactions to build more complex molecules. The ability to functionalize the thiophene ring through these reactions is a cornerstone of modern organic synthesis, enabling the creation of novel materials and pharmaceutical compounds.

In sensor development, the focus is on creating materials that can selectively recognize and signal the presence of specific analytes. Polythiophene-based films are excellent candidates for this purpose. A notable application involves a sensor constructed from a polymer film of a trifluoromethyl-substituted thiophene. This sensor was used to detect synthetic stimulants like 2-aminoindane, buphedrone, and naphyrone. nih.gov The interaction between the analyte and the polymer surface was monitored using square wave voltammetry and electrochemical impedance spectroscopy. nih.gov The presence of the trifluoromethyl-phenyl group was found to be crucial for the recognition of the target molecules, demonstrating how molecular design can lead to functional sensory devices. nih.gov

Potential as a Catalyst in Industrial and Research Processes

Currently, there is a notable lack of publicly available research specifically detailing the use of 3-(Trifluoromethyl)thiophen-2-amine as a primary catalyst or as a ligand in catalytic processes for industrial and research applications. While thiophene derivatives and compounds with amine functionalities can act as ligands for transition metal catalysts, specific studies involving 3-(Trifluoromethyl)thiophen-2-amine in this capacity have not been prominently reported in scientific literature. The presence of both a trifluoromethyl group, which is strongly electron-withdrawing, and an amino group, which can act as a coordinating site, suggests that this compound could potentially modulate the electronic properties and catalytic activity of a metal center. However, without direct experimental evidence or theoretical studies, its potential in catalysis remains a subject for future investigation.

Development of Modified Electrodes for Chemical Sensing

The modification of electrode surfaces with polymeric films derived from thiophene-based monomers is a well-established strategy for the development of sensitive and selective chemical sensors. While direct studies on the electropolymerization of 3-(Trifluoromethyl)thiophen-2-amine are not extensively documented, research on analogous compounds provides strong evidence for its potential in this field.

A notable example is the use of a polymeric film derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene to create a modified graphite electrode for detecting synthetic stimulants. elsevierpure.commdpi.com This modified electrode demonstrated significant affinity and high sensitivity for analytes such as 2-aminoindane, buphedrone, and naphyrone. elsevierpure.commdpi.com The presence of the trifluoromethylphenyl group was found to be crucial for the recognition of these stimulants, likely through charge-transfer and hydrogen bond interactions. elsevierpure.com

The electropolymerization of thiophene and its derivatives, such as 3-methylthiophene, has been shown to create conductive polymer films on various electrode materials, including lead dioxide (PbO₂) and glassy carbon. researchgate.net These polythiophene-based modified electrodes have been successfully employed for the voltammetric detection of a range of organic and biological molecules. mdpi.com For instance, a poly(3-methylthiophene)-modified glassy carbon electrode has demonstrated electrocatalytic activity towards phenolic compounds. researchgate.net

Given these precedents, it is highly probable that 3-(Trifluoromethyl)thiophen-2-amine can be electropolymerized to form a functional polymeric film on an electrode surface. The combination of the electron-rich thiophene ring, the coordinating amino group, and the electron-withdrawing trifluoromethyl group could lead to a material with unique electrochemical properties. Such a modified electrode could be a promising candidate for the development of novel sensors for a variety of analytes, leveraging similar interaction mechanisms as observed with its phenyl-substituted counterpart. The table below summarizes the sensing performance of a related thiophene-based modified electrode.

| Analyte | Limit of Detection (μmol L⁻¹) | Limit of Quantification (μmol L⁻¹) | Sensitivity (μA L μmol⁻¹) |

| 2-aminoindane (2-AI) | 1.7 - 1.9 | 5.4 | 0.583 |

| Buphedrone (MABP) | 1.7 - 1.9 | 5.0 | 1.369 |

| Naphyrone (O-2482) | 1.7 - 1.9 | 5.5 | 1.176 |

Table 1: Performance characteristics of a modified electrode based on a polymer derived from 3-(4-trifluoromethyl)-phenyl)-thiophene for the detection of synthetic stimulants. mdpi.com

Materials for Optoelectronics and Photonics

Liquid Crystals and Nonlinear Optical Materials

Thiophene-containing molecules are of significant interest in the field of liquid crystals and nonlinear optical (NLO) materials due to their favorable electronic and structural properties. The incorporation of a trifluoromethyl group into liquid crystal structures can impart desirable properties such as high polarity and thermal stability.

Research has demonstrated the synthesis of novel liquid crystals containing a trifluoromethylamino group. elsevierpure.com These compounds predominantly exhibit a smectic phase over a broad temperature range. The synthesis often involves cross-coupling reactions of bromo-substituted aryl(trifluoromethyl)amines. elsevierpure.com Similarly, thiophene-based bent-core molecules have been investigated for their liquid crystalline properties, with some exhibiting blue phases, which are of great interest for optoelectronic applications. nih.gov The design of these molecules often involves Schiff base linkages and terminal alkoxy chains of varying lengths to influence the mesomorphic behavior. nih.govmdpi.com

In the realm of NLO materials, organic chromophores with a donor-π-acceptor (D-π-A) structure are paramount. The introduction of trifluoromethyl groups, such as in 3,5-bis(trifluoromethyl)benzene derivatives, into the bridge of these chromophores can enhance their electro-optic activity by suppressing dipole-dipole interactions. mdpi.comnih.gov These materials have shown promising electro-optic coefficients (r₃₃), which are a measure of their NLO activity. mdpi.comnih.gov Thiophene itself often serves as an effective π-conjugated bridge in these systems. colorado.edu The combination of an amino group (donor) and a trifluoromethyl group (acceptor-like, due to its strong electron-withdrawing nature) on a thiophene ring in 3-(Trifluoromethyl)thiophen-2-amine makes it a compelling building block for the synthesis of new D-π-A chromophores with potentially large first hyperpolarizability (β) values.

| Chromophore | Dopant Concentration (wt%) | Electro-optic Coefficient (r₃₃) at 1310 nm (pm/V) | Decomposition Temperature (°C) |

| Chromophore D | 35 | 54 | >220 |

Table 2: Properties of a nonlinear optical chromophore (Chromophore D) containing a 3,5-bis(trifluoromethyl)benzene isolation group doped in amorphous polycarbonate. mdpi.comnih.gov

Organic Solar Cells and Electroluminescent Materials

Thiophene derivatives are fundamental components in the development of organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). Their utility stems from their excellent charge transport properties and tunable electronic energy levels.

In OSCs, thiophene-based materials are extensively used as hole transport layers (HTLs). researchgate.netrsc.org An ideal HTL should possess suitable frontier molecular orbital energy levels to facilitate efficient hole extraction from the photoactive layer and transport to the anode. nih.gov The introduction of thiophene units into self-assembled monolayers (SAMs) has led to significant improvements in the efficiency of organic solar cells. nih.gov For example, carbazole-derived SAMs substituted with thiophene units have demonstrated enhanced hole transport due to more compact π-π stacking and an increased molecular dipole moment. nih.gov The electron-rich nature of the thiophene ring, combined with the electron-donating amino group and the electron-withdrawing trifluoromethyl group in 3-(Trifluoromethyl)thiophen-2-amine, could be strategically employed to fine-tune the energy levels of new HTL materials, potentially leading to improved device performance.

Emerging Research Avenues and Future Directions

Development of Novel and Highly Efficient Synthetic Routes

While established methods for the synthesis of aminothiophenes exist, research is continually pushing for more efficient, sustainable, and versatile routes to access complex derivatives like 3-(Trifluoromethyl)thiophen-2-amine. Future efforts are likely to concentrate on late-stage functionalization and one-pot procedures that offer high atom economy and reduce purification steps.

Key areas of development include:

Advanced Cyclization Strategies: Novel approaches to constructing the substituted thiophene (B33073) ring are a primary focus. This includes the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols and NaH-induced ring-opening/5-exo-dig cyclization pathways, which offer access to highly functionalized thiophenes. mdpi.com These methods could be adapted to incorporate the trifluoromethyl group at an early stage.

Trifluoromethylation Chemistry: The direct introduction of the CF3 group onto a pre-formed 2-aminothiophene scaffold is a challenging but highly desirable strategy. Research into novel trifluoromethylating reagents, such as trifluoromethyl thianthrenium triflate, which can exhibit formal CF3+, CF3•, and CF3– reactivity, opens up new possibilities for C-H trifluoromethylation under various conditions. acs.org Similarly, methods for the N-trifluoromethylation of amines using bench-stable precursors offer a pathway to related structures. researchgate.net

Flow Chemistry and Process Optimization: The use of continuous flow reactors for the synthesis of thiophene derivatives can offer significant advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Gewald Aminothiophene Synthesis | Utilizes readily available starting materials. | May require harsh conditions; substituent tolerance can be limited. |

| Metal-Catalyzed Cross-Coupling | High functional group tolerance; precise control over substitution patterns. | Cost of catalysts; removal of metal impurities. |

| Cyclization of Functionalized Alkynes | Access to complex and multifunctionalized thiophenes. mdpi.com | Synthesis of specialized alkyne precursors can be multi-stepped. |

| Direct C-H Trifluoromethylation | High atom economy; late-stage functionalization of complex molecules. | Regioselectivity control; development of suitable catalysts and reagents. acs.org |

Exploration of Unconventional Reactivity Patterns and Selectivities

The interplay between the electron-donating amine group and the strongly electron-withdrawing trifluoromethyl group on the thiophene ring creates a unique electronic environment. This can lead to unconventional reactivity that can be exploited for novel chemical transformations.

Future research will likely explore:

Modulation of Ring Reactivity: Investigating how the opposing electronic effects of the substituents influence the regioselectivity of electrophilic aromatic substitution, lithiation/metalation, and other functionalization reactions on the thiophene ring.

Catalytic Activity: Using the amine and the adjacent trifluoromethyl-substituted ring as a novel bidentate ligand for transition metal catalysis. The electronic properties of this ligand could tune the reactivity and selectivity of catalytic cycles in unexpected ways.

Photoredox Catalysis: The trifluoromethyl group can significantly alter the redox potential of the thiophene ring, making it a candidate for involvement in photoredox-catalyzed reactions, either as a substrate or as part of a photocatalyst structure.

Integration into Macrocyclic and Supramolecular Architectures

The structural rigidity of the thiophene ring and the hydrogen-bonding capability of the amine group make 3-(Trifluoromethyl)thiophen-2-amine an excellent building block for supramolecular chemistry. The creation of larger, organized structures from molecular components via non-covalent interactions is a rapidly growing field. frontiersin.org

Promising research directions include:

Self-Assembled Cages and Helicates: The use of dynamic covalent chemistry or metal-ligand coordination to form complex, three-dimensional structures. frontiersin.org For instance, by reacting the amine group with aldehydes on other building blocks, reversible imine bonds can form, leading to the self-assembly of macrocycles or cages. frontiersin.org

Hydrogen-Bonded Networks: The amine group can act as both a hydrogen bond donor and acceptor, enabling the formation of predictable, layered, or porous two- and three-dimensional networks. nih.gov The trifluoromethyl group can participate in weaker C-H···F interactions, further directing the assembly.

Host-Guest Chemistry: Designing macrocycles incorporating the 3-(Trifluoromethyl)thiophen-2-amine unit to act as hosts for specific guest molecules, with potential applications in molecular recognition, transport, and catalysis.

Advanced Computational Studies for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. nih.govrsc.org For 3-(Trifluoromethyl)thiophen-2-amine and its derivatives, computational studies can provide deep insights that accelerate discovery.

Future computational work will likely focus on:

Predicting Reactivity and Reaction Mechanisms: Calculating frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and reaction energy profiles to predict the most likely sites of reaction and to understand complex reaction mechanisms. nih.govresearchgate.net

Simulating Spectroscopic Properties: Accurately predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds and to understand their electronic transitions. nih.gov

Designing Functional Molecules: Using computational screening to design new derivatives with optimized electronic properties (e.g., band gaps, redox potentials) for specific applications in electronics, sensing, or catalysis before committing to synthetic work. researchgate.net Molecular docking simulations can predict binding interactions with biological targets, guiding the design of new therapeutic agents. nih.govrsc.org

Table 2: Computationally Derived Properties for Thiophene Derivatives

| Property | Computational Method | Application/Insight | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT | Predicts electronic transitions, chemical reactivity, and kinetic stability. | nih.gov |

| Molecular Electrostatic Potential | DFT | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | nih.gov |

| Vibrational Frequencies | DFT/HF | Aids in the interpretation of experimental IR and Raman spectra. | researchgate.net |

| Binding Energy/Docking Score | Molecular Docking | Predicts the binding affinity and orientation of a molecule within a biological target's active site. | rsc.org |

Exploration of Applications in Advanced Sensing Technologies and Smart Materials

The unique electronic and photophysical properties that can be engineered into thiophene-based molecules make them prime candidates for advanced materials. researchgate.net The incorporation of the 3-(trifluoromethyl)thiophen-2-amine unit is a promising strategy for developing new sensors and responsive materials.

Key areas for future application include:

Fluorescent Chemosensors: The thiophene core is a known fluorophore. The amine group can act as a binding site for analytes like metal ions, while the trifluoromethyl group can modulate the photophysical properties. Analyte binding can trigger a change in fluorescence intensity or wavelength (a "turn-on" or ratiometric response) through mechanisms like chelation-enhanced fluorescence (CHEF) or photo-induced electron transfer (PET). nih.govnih.gov Thiophene-based sensors have shown high sensitivity for detecting various ions. nih.govrsc.org

Electrochemical Sensors: Polymers derived from thiophene derivatives can be electrochemically deposited onto electrode surfaces to create modified electrodes. mdpi.com A polymer incorporating 3-(Trifluoromethyl)thiophen-2-amine could offer selective recognition of target analytes through hydrogen bonding or charge-transfer interactions, with the CF3 group enhancing the stability and tuning the electrochemical signal. mdpi.com

Smart Materials: Integrating this molecule into larger polymer backbones could lead to materials that respond to external stimuli such as pH, light, or temperature. The amine group offers a handle for pH-responsiveness, while the conjugated thiophene system is photoactive. Such materials could find use in drug delivery, actuators, or self-healing composites. researchgate.net The interaction between thiophene units and amines has been proposed as a sensing mechanism for detecting amine-containing vapors. researchgate.net

Q & A

What synthetic methodologies are established for preparing 3-(Trifluoromethyl)thiophen-2-amine, and how can reaction parameters be optimized for enhanced yield?

Level: Basic

Methodological Answer:

The synthesis of 3-(Trifluoromethyl)thiophen-2-amine typically involves functionalization of the thiophene ring via nucleophilic substitution or cycloaddition reactions. For example:

- Nitro Reduction Pathways: Analogous to the synthesis of 3-nitrothiophen-2-amines ( ), nitro intermediates can be reduced to amines using catalytic hydrogenation or metal-based reductants. Optimizing solvent polarity (e.g., ethanol/water mixtures) and reaction temperature (25–60°C) improves yield.

- Cycloaddition Strategies: [3+2] cycloaddition reactions, as demonstrated for trifluoromethyl tetrahydrothiophenes ( ), can be adapted by using sulfur-containing precursors. Reaction efficiency depends on catalyst choice (e.g., Lewis acids) and fluorinated reagent stoichiometry.

- Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) effectively isolates the target compound from byproducts, as shown for related thiophene derivatives ( ).

Which spectroscopic and crystallographic techniques are critical for confirming the structure of 3-(Trifluoromethyl)thiophen-2-amine?

Level: Basic

Methodological Answer:

- 1D/2D NMR Spectroscopy: Assign chemical shifts for the NH₂ group (δ ~5.5–6.5 ppm) and trifluoromethyl moiety (δ ~110–120 ppm in ¹⁹F NMR). 2D experiments (COSY, HSQC) resolve overlapping signals in thiophene derivatives ( ).

- X-ray Crystallography: Single-crystal analysis confirms regiochemistry and hydrogen-bonding patterns. SHELX software ( ) refines structures by optimizing parameters like thermal displacement coefficients.

- IR Spectroscopy: Key absorptions include C-F stretches (1000–1300 cm⁻¹) and NH₂ bending modes (1600–1650 cm⁻¹) ( ).

How can researchers resolve discrepancies between theoretical and observed spectral data in thiophen-2-amine derivatives?

Level: Advanced

Methodological Answer:

Discrepancies often arise from unexpected regiochemistry or solvent effects. Strategies include:

- Multi-Technique Validation: Combine 2D NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to unambiguously assign structures ( ).

- Derivatization: Introduce heavy atoms (e.g., bromine) or fluorinated tags to enhance crystallinity and simplify spectral interpretation ().

- Computational Modeling: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments (inferred from ’s reliance on empirical data).

What strategies are effective for purifying 3-(Trifluoromethyl)thiophen-2-amine from isomeric byproducts?

Level: Advanced

Methodological Answer:

- Chromatographic Separation: Use preparative HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water 70:30) to resolve isomers. Gradient optimization minimizes co-elution ( ).

- Crystallization Screening: Test solvents with varying polarity (e.g., dichloromethane/hexane) to exploit solubility differences. Slow evaporation at 4°C promotes selective crystal growth ( ).

- Mass-Directed Fractionation: LC-MS identifies fractions containing the target molecular ion ([M+H]⁺), ensuring high purity ().

How can reaction mechanisms for electrophilic substitution in 3-(Trifluoromethyl)thiophen-2-amine be experimentally validated?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Substitute deuterium at reactive sites (e.g., NH₂) to study rate-determining steps. Compare kH/kD ratios to infer mechanism (e.g., aromatic vs. side-chain reactivity) (inferred from ’s focus on substitution pathways).

- In Situ Monitoring: Use real-time ¹⁹F NMR to track trifluoromethyl group stability under acidic/basic conditions ( ).

- Competition Experiments: React with competing electrophiles (e.g., nitration vs. halogenation agents) to determine regioselectivity trends ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.